![molecular formula C6H4ClIS B2947026 2-Chloro-4-iodobenzenethiol CAS No. 1268473-43-3](/img/structure/B2947026.png)
2-Chloro-4-iodobenzenethiol
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Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-iodobenzenethiol consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a thiol group . The exact spatial configuration can be determined using techniques such as X-ray crystallography, but such information is not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-iodobenzenethiol, such as its melting point, boiling point, solubility, and spectral data, are not explicitly mentioned in the available literature .Scientific Research Applications
Halogen Bonding in Chemical Structures :
- 2-Chloro-4-iodobenzenethiol plays a role in the formation of halogen bonds, which are critical structural determinants in certain chemical compounds. For instance, in 4-halotriaroylbenzenes, halogen bonding is significant for their structure, particularly in derivatives with iodine, as seen in the case of 4-iodo derivatives (Pigge, Vangala, & Swenson, 2006).
Synthesis of Halogenated Compounds :
- This chemical is useful in the synthesis of various halogenated compounds. For example, in the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, 2-Chloro-4-iodobenzenethiol could potentially be involved in the halogenation processes (Bovonsombat & Mcnelis, 1993).
Reactions with Nitrosobenzenes :
- In the study of reactions between nitrosobenzenes and thiols, 2-Chloro-4-iodobenzenethiol might be relevant. These reactions are crucial in biological contexts, and the specific reaction dynamics and products can be significantly influenced by the presence of various chloro- and iodo-substituted benzenethiols (Montanari, Paradisi, & Scorrano, 1999).
Antimicrobial and Antifungal Activity :
- Derivatives of 2,4-dihalogenofluorobenzene, which may include 2-Chloro-4-iodobenzenethiol, show promising antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).
Catalysis in Organic Synthesis :
- In the field of organic synthesis, 2-Chloro-4-iodobenzenethiol may be used as a catalyst or reactant in various reactions. For instance, it can be involved in the synthesis of benzothiazolyl compounds, indicating its utility in creating novel heterocycles (Rathore & Gupta, 1995).
Electrochemical Sensing Applications :
- This compound may also be involved in the development of electrochemical sensors. For example, its derivatives can be used in molecularly imprinted polymer particles for the detection of specific substances, indicating potential applications in analytical chemistry and diagnostics (Ruiz-Córdova et al., 2018).
Solid-State Chemistry :
- In solid-state chemistry, the molecule can contribute to the understanding of molecular salts and cocrystals. Its interactions and bonding patterns in the solid state can be critical for the design of new materials with specific properties (Oruganti et al., 2017).
properties
IUPAC Name |
2-chloro-4-iodobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOCZXAVSOPBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodobenzenethiol | |
CAS RN |
1268473-43-3 |
Source
|
Record name | 2-chloro-4-iodobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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